

## Icotrokinra: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Icotrokinra** (formerly JNJ-77242113 and PN-235) is an investigational, orally administered, targeted peptide designed to selectively block the interleukin-23 (IL-23) receptor. This novel therapeutic agent is under development for the treatment of several autoimmune and inflammatory disorders. By inhibiting the IL-23 signaling pathway, **Icotrokinra** aims to modulate the downstream inflammatory cascade, primarily driven by T helper 17 (Th17) cells, which are pivotal in the pathogenesis of conditions such as plaque psoriasis and ulcerative colitis. This technical guide provides a comprehensive overview of the current data on **Icotrokinra**'s therapeutic applications, supported by quantitative clinical trial results and detailed experimental methodologies.

# Mechanism of Action: Targeting the IL-23 Signaling Pathway

**Icotrokinra** is a macrocyclic peptide that exhibits high affinity and selective binding to the human IL-23 receptor, with a dissociation constant (K D) of 7.1 pM. This binding competitively inhibits the interaction of IL-23 with its receptor, thereby blocking the subsequent intracellular signaling cascade. A key step in this pathway is the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). **Icotrokinra** has been shown to potently inhibit IL-23-induced STAT3 phosphorylation in peripheral blood mononuclear cells with a half-maximal







inhibitory concentration (IC 50) of 5.6 pM. The disruption of this signaling pathway ultimately leads to a reduction in the production of pro-inflammatory cytokines, such as IL-17 and IL-22, by Th17 cells.





Click to download full resolution via product page

Caption: IL-23 Signaling Pathway and Icotrokinra's Point of Intervention.



### **Quantitative Data from Clinical Trials**

The efficacy and safety of **Icotrokinra** have been evaluated in a comprehensive clinical development program, known as ICONIC, for plaque psoriasis and the ANTHEM-UC study for ulcerative colitis. The following tables summarize the key quantitative outcomes from these pivotal trials.

### **Plaque Psoriasis**

Table 1: Efficacy of **Icotrokinra** in Moderate-to-Severe Plaque Psoriasis (ICONIC-LEAD Study) [1][2]

| Outcome Measure                                  | Icotrokinra (N=456) | Placebo (N=228) | p-value |
|--------------------------------------------------|---------------------|-----------------|---------|
| Week 16                                          |                     |                 |         |
| IGA score of 0/1 (%)                             | 65                  | 8               | <0.001  |
| PASI 90 Response<br>(%)                          | 50                  | 4               | <0.001  |
| Week 24                                          |                     |                 |         |
| IGA score of 0/1 (%)                             | 74                  | N/A             | N/A     |
| PASI 90 Response<br>(%)                          | 65                  | N/A             | N/A     |
| IGA score of 0<br>(Completely Clear<br>Skin) (%) | 46                  | N/A             | N/A     |
| PASI 100 Response<br>(%)                         | 40                  | N/A             | N/A     |

IGA: Investigator's Global Assessment; PASI: Psoriasis Area and Severity Index. IGA score of 0/1 indicates clear or almost clear skin. PASI 90/100 represents a 90% or 100% improvement from baseline.



Table 2: Efficacy of **Icotrokinra** in Plaque Psoriasis with High-Impact Site Involvement (ICONIC-TOTAL Study)

| Outcome Measure (Week 52)       | Icotrokinra |
|---------------------------------|-------------|
| Overall IGA score of 0/1 (%)    | 67          |
| Overall IGA score of 0 (%)      | 44          |
| Scalp-specific IGA of 0/1 (%)   | 72          |
| Genital-specific PGA of 0/1 (%) | 85          |
| Hand and/or Foot PGA of 0/1 (%) | 62          |

PGA: Physician's Global Assessment.

#### **Ulcerative Colitis**

Table 3: Efficacy of **Icotrokinra** in Moderately to Severely Active Ulcerative Colitis (ANTHEM-UC Study)[3]

| Outcome Measure<br>(Week 12) | lcotrokinra<br>(Highest Dose) | Placebo | p-value |
|------------------------------|-------------------------------|---------|---------|
| Clinical Response (%)        | 63.5                          | 27      | <0.001  |
| Clinical Remission (%)       | 30.2                          | 11.1    | <0.01   |

# Experimental Protocols In Vitro Assays

- 1. IL-23 Receptor Binding Affinity Assay
- Objective: To determine the binding affinity (K D ) of **Icotrokinra** to the human IL-23 receptor.
- Methodology: A surface plasmon resonance (SPR) assay is employed.
  - Recombinant human IL-23 receptor protein is immobilized on a sensor chip.



- Varying concentrations of **Icotrokinra** are flowed over the chip's surface.
- The association and dissociation rates of **Icotrokinra** to the receptor are measured in realtime.
- The equilibrium dissociation constant (K D ) is calculated from the kinetic data.



Click to download full resolution via product page

Caption: Workflow for IL-23 Receptor Binding Affinity Assay.

- 2. IL-23-Induced STAT3 Phosphorylation Inhibition Assay
- Objective: To measure the half-maximal inhibitory concentration (IC 50) of **Icotrokinra** on IL-23-induced STAT3 phosphorylation.
- Methodology:
  - Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.

### Foundational & Exploratory





- The PBMCs are pre-incubated with a range of concentrations of **Icotrokinra**.
- Recombinant human IL-23 is added to the cells to stimulate the signaling pathway.
- Following stimulation, the cells are fixed and permeabilized.
- The cells are then stained with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3).
- The levels of pSTAT3 are quantified using flow cytometry.
- The IC 50 value is determined by plotting the percentage of inhibition of pSTAT3 against the log concentration of **Icotrokinra**.





Click to download full resolution via product page

Caption: Workflow for pSTAT3 Phosphorylation Inhibition Assay.

#### **Clinical Trial Protocols**

1. ICONIC-LEAD Study (Plaque Psoriasis)[4]



- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.
- Participant Population: Adults and adolescents (≥12 years of age) with moderate-to-severe
  plaque psoriasis, defined by a Psoriasis Area and Severity Index (PASI) score ≥12, an
  Investigator's Global Assessment (IGA) score ≥3, and body surface area (BSA) involvement
  ≥10%.

#### Intervention:

- Icotrokinra administered orally once daily.
- Placebo administered orally once daily.
- At week 16, patients in the placebo group were crossed over to receive lcotrokinra.
- Primary Endpoints:
  - Proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a
     2-grade improvement from baseline at week 16.
  - Proportion of patients achieving at least a 90% improvement in their PASI score (PASI 90) from baseline at week 16.
- Secondary Endpoints: Included assessments of efficacy at later time points (e.g., week 24 and 52), patient-reported outcomes, and safety.
- 2. ANTHEM-UC Study (Ulcerative Colitis)[5]
- Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.
- Participant Population: Adult patients with moderately to severely active ulcerative colitis who
  had an inadequate response, loss of response, or intolerance to conventional or biologic
  therapies.
- Intervention:
  - Multiple oral dose cohorts of lcotrokinra administered once daily.



- Placebo administered orally once daily.
- Primary Endpoint: Clinical response at week 12, defined as a decrease from baseline in the modified Mayo score by ≥30% and ≥2 points, with either a decrease in the rectal bleeding subscore of ≥1 point or a rectal bleeding subscore of 0 or 1.
- Secondary Endpoints: Included clinical remission, endoscopic improvement, and symptomatic remission at week 12.



Click to download full resolution via product page

Caption: Logical Flow of a Randomized Controlled Clinical Trial.

#### Conclusion



**Icotrokinra** represents a promising advancement in the oral treatment of IL-23-mediated inflammatory diseases. Its targeted mechanism of action, coupled with compelling efficacy and a favorable safety profile demonstrated in clinical trials for plaque psoriasis and ulcerative colitis, positions it as a significant potential therapeutic option. The data presented in this technical guide underscore the scientific rationale and clinical evidence supporting the continued development of **Icotrokinra** for a range of autoimmune and inflammatory conditions. Further research and ongoing clinical trials will continue to delineate its full therapeutic potential and long-term safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Phase 3 Data: "Game-changing" Oral IL-23 Blocker Shows Efficacy and Safety in PsO -The Dermatology Digest [thedermdigest.com]
- 3. Icotrokinra Overview of the ICONIC-ADVANCE Program [jnjmedicalconnect.com]
- 4. Icotrokinra Overview of the ICONIC-LEAD Clinical Trial [injmedicalconnect.com]
- 5. Icotrokinra Treatment of Ulcerative Colitis (ANTHEM-UC) [jnjmedicalconnect.com]
- To cite this document: BenchChem. [Icotrokinra: A Technical Guide to its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610932#potential-therapeutic-applications-of-icotrokinra]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com